2-Cyclopropoxy-3-(dimethylamino)-N-methylbenzamide
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Overview
Description
2-Cyclopropoxy-3-(dimethylamino)-N-methylbenzamide is a chemical compound with the molecular formula C12H16N2O2 It is known for its unique structure, which includes a cyclopropoxy group, a dimethylamino group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-3-(dimethylamino)-N-methylbenzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 2-cyclopropoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-methylamine to yield the benzamide.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction. The benzamide is treated with dimethylamine in the presence of a suitable base, such as sodium hydride, to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-3-(dimethylamino)-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Dimethylamine in the presence of sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with different nucleophiles replacing the dimethylamino group.
Scientific Research Applications
2-Cyclopropoxy-3-(dimethylamino)-N-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-3-(dimethylamino)-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropoxy-3-(dimethylamino)benzoic acid
- 2-Cyclopropoxy-3-(dimethylamino)benzenesulfonamide
- 2-Cyclopropoxy-3-(dimethylamino)benzonitrile
Uniqueness
2-Cyclopropoxy-3-(dimethylamino)-N-methylbenzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C13H18N2O2 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-cyclopropyloxy-3-(dimethylamino)-N-methylbenzamide |
InChI |
InChI=1S/C13H18N2O2/c1-14-13(16)10-5-4-6-11(15(2)3)12(10)17-9-7-8-9/h4-6,9H,7-8H2,1-3H3,(H,14,16) |
InChI Key |
KOBXWFLOWJPCPL-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C(=CC=C1)N(C)C)OC2CC2 |
Origin of Product |
United States |
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